molecular formula C8H6BrNO4 B1600400 2-(Bromomethyl)-3-nitrobenzoic acid CAS No. 632340-56-8

2-(Bromomethyl)-3-nitrobenzoic acid

Cat. No.: B1600400
CAS No.: 632340-56-8
M. Wt: 260.04 g/mol
InChI Key: WNTCNOMUJRQWGP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-(aminomethyl)-3-nitrobenzoic acid.

    Oxidation: Formation of 3-nitro-2-carboxybenzoic acid.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-3-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and pharmaceuticals. Its reactivity makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-nitrobenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring. The nitro group, being an electron-withdrawing group, further enhances the reactivity of the bromomethyl group by stabilizing the transition state during nucleophilic substitution .

Comparison with Similar Compounds

    2-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.

    2-(Chloromethyl)-3-nitrobenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the conditions required for reactions.

Uniqueness: 2-(Bromomethyl)-3-nitrobenzoic acid is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile synthetic applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-(bromomethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCNOMUJRQWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448512
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632340-56-8
Record name 2-(Bromomethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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